molecular formula C8H10N2 B1318906 1-(Pyridin-3-yl)cyclopropanamine CAS No. 503417-38-7

1-(Pyridin-3-yl)cyclopropanamine

Cat. No.: B1318906
CAS No.: 503417-38-7
M. Wt: 134.18 g/mol
InChI Key: NCKHUCRTBXQWHQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclopropanamine (CAS: 503417-38-7) is a bicyclic organic compound featuring a cyclopropane ring fused to a pyridine moiety. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . This compound is frequently used as a precursor or intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name

1-pyridin-3-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHUCRTBXQWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591034
Record name 1-(Pyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-38-7
Record name 1-(Pyridin-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropanamine can be synthesized through various synthetic routes. One common method involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions. The process may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Pyridine substitution at the 2- or 4-position (vs. 3-position) alters electronic and steric profiles. For example, 1-(Pyridin-2-yl)cyclopropanamine hydrochloride shows reduced CNS penetration due to increased polarity .
  • Salt Forms : Dihydrochloride derivatives (e.g., 1187932-50-8) improve aqueous solubility, facilitating pharmacokinetic studies .
  • Substituent Effects : Bromine or methyl groups on the phenyl ring (e.g., 345965-54-0 or 4-methylphenyl analog) enhance stability or enable further functionalization .

Pharmacological Relevance

This compound derivatives exhibit marked cytotoxicity in glioblastoma models. For instance:

  • 1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS: 40154-84-5) demonstrates a structural similarity score of 0.98 to the parent compound and shows high blood-brain barrier penetration in preclinical studies .
  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrochloride (CAS: 1803581-23-8) is used in prodrug formulations to enhance bioavailability .

Market and Commercial Viability

  • The 1-(4-methylphenyl)cyclopropanamine market is projected to grow at a CAGR of 4.3% (2020–2025), driven by agrochemical demand .
  • This compound dihydrochloride is priced at $220–$500/g for research-grade material, reflecting its niche applications in neuropharmacology .

Biological Activity

1-(Pyridin-3-yl)cyclopropanamine is a cyclic amine compound characterized by a pyridine ring attached to a cyclopropane ring. Its molecular formula is C8_8H10_{10}N2_2, with a molecular weight of 134.18 g/mol. This compound has gained attention in the scientific community due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. This effect is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring enhances its ability to form hydrogen bonds and interact with enzymes and receptors, while the cyclopropane moiety contributes to its unique reactivity.

Case Studies

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antibacterial potential.
  • Anticancer Efficacy : In a study conducted on human lung cancer cell lines (A549), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50_{50} values ranging from 10 to 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMIC (µg/mL)IC50_{50} (µM)
This compoundYesYesE. coli: 32, S. aureus: 1610 - 25
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiolYesModerateNot specifiedNot specified
3-(5)-Substituted PyrazolesModerateYesNot specifiedVaries

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